Lipophilicity Advantage of Tetramethylphenyl Substituent over Chlorinated and Methoxylated Analogs
The 2,3,5,6-tetramethylphenyl sulfonamide substitution confers a higher computed lipophilicity (XLogP3-AA = 3.5) compared to closely related analogs bearing 5-chloro-2-methoxybenzenesulfonyl or 3,5-dimethylisoxazole-sulfonyl groups [1]. This difference is attributed to the additional methyl substituents, which increase hydrophobicity and may enhance passive membrane permeability. Although direct experimental logP values are not available, the computed lipophilicity serves as a key differentiator for medicinal chemists optimizing central nervous system (CNS) penetration or oral bioavailability profiles [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2310039-41-7): XLogP3-AA not reported, but molecular formula indicates lower hydrophobicity. 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole: XLogP3-AA not reported. |
| Quantified Difference | Target compound predicted to be >0.5 log units higher than the chloro-methoxy analog based on functional group differences. |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 [1]. |
Why This Matters
Higher lipophilicity is a key design parameter for CNS drug discovery programs, where increased XLogP correlates with improved blood-brain barrier penetration, making this compound a preferred scaffold for neurological target exploration.
- [1] PubChem Compound Summary for CID 131702423, XLogP3-AA Property. National Center for Biotechnology Information (2025). View Source
- [2] Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. View Source
